molecular formula C12H13BrN2O2S B12439986 Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate

Cat. No.: B12439986
M. Wt: 329.21 g/mol
InChI Key: KGGWWXMXLMJTJY-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core modified with a bromine substituent at the 3-position and a tert-butyl carbamate group at the 2-position. This structure combines the electron-rich thienopyridine scaffold with a bromine atom, making it a versatile intermediate in medicinal chemistry and materials science. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

tert-butyl N-(3-bromothieno[2,3-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)7-5-4-6-14-9(7)18-10/h4-6H,1-3H3,(H,15,16)

InChI Key

KGGWWXMXLMJTJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The thieno[2,3-b]pyridine ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to achieve desired outcomes.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-b]pyridine ring system play crucial roles in these interactions, allowing the compound to bind to its targets with high affinity. The carbamate group may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Thieno[2,3-b]pyridine Derivatives

  • KuSaSch060: A related antiplasmodial agent (tert-butyl-substituted thieno[2,3-b]pyridine) with chloro, cyano, and carboxamide groups. Its 6-amino-3,5-dicyano-2-thioxo substituents enhance binding to parasitic targets, contrasting with the bromine in the target compound, which may prioritize electrophilic reactivity .
  • tert-Butyl (2-bromopyridin-3-yl)carbamate: A pyridine analog with a bromine at the 2-position.

Pyrrolo[2,3-b]pyridine Carbamates

  • tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-(hydrazono)-methyl)bicyclo[2.2.2]octan-1-yl)carbamate: Features a bicyclic system and hydrazone linker, enabling kinase inhibition applications. The bicyclo[2.2.2]octane moiety enhances rigidity, whereas the target compound’s thienopyridine core offers planar aromaticity for DNA intercalation .

Pyridine-Based Carbamates

  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains both bromine and chlorine substituents, increasing steric hindrance and electrophilicity compared to the mono-brominated target compound. Priced at $400/g (1 g scale), it highlights the cost implications of halogenated intermediates .
  • tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate : Methoxy groups improve solubility but reduce reactivity toward cross-coupling, unlike the bromine in the target compound, which facilitates Suzuki or Buchwald reactions .

Biological Activity

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H13BrN2O2
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 149489-04-3
  • IUPAC Name : tert-butyl 3-bromo-2-pyridinylcarbamate

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been noted for its potential as an inhibitor in several enzymatic processes, particularly those related to neurodegenerative diseases.

Biological Activity Overview

  • Neuroprotective Effects :
    • Recent studies have indicated that compounds similar to tert-butyl carbamates exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For instance, the compound has been observed to lower levels of TNF-α and free radicals in astrocytes exposed to amyloid beta peptides, which are implicated in Alzheimer’s disease pathology .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation. This inhibition can contribute to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. Further studies are needed to elucidate this aspect.

Case Studies

  • In Vitro Studies :
    • A study involving cell cultures treated with this compound showed a significant reduction in cell death caused by oxidative stress . The mechanism involved the modulation of oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH), indicating a protective role against cellular damage.
  • In Vivo Models :
    • In animal models, the compound has been tested for its neuroprotective effects against scopolamine-induced memory impairment. Results indicated that while there was some improvement in cognitive function, the effects were not as pronounced as those seen with established treatments like galantamine .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
NeuroprotectionReduced TNF-α and free radicals in astrocytes
Enzyme InhibitionInhibition of AChE and BChE
Antimicrobial PotentialLimited data; requires further investigation

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